molecular formula C15H19N3O4 B5638206 3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid

3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid

Cat. No. B5638206
M. Wt: 305.33 g/mol
InChI Key: CZSNCURYMOGSHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid" involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its derivatives. These syntheses underscore the importance of precise control over reaction conditions to achieve the desired regioisomer, often requiring single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule shows significant conformational diversity, with variations in the orientation of methoxybenzene and pyrazole rings contributing to unique molecular structures. This diversity is critical for understanding the compound's interactions and reactivity (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of "3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid" can be inferred from studies on similar compounds, demonstrating regiospecific reactions and the formation of hydrogen-bonded structures in the solid state, which are pivotal for its chemical behavior and potential applications (Kumarasinghe et al., 2009).

Physical Properties Analysis

The analysis of physical properties, such as crystal packing and hydrogen bonding patterns, is essential for understanding the stability and solubility of the compound. For closely related compounds, crystallographic studies reveal detailed insights into their solid-state properties, which are crucial for designing compounds with desirable physical characteristics (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents and conditions, can be derived from the functional groups present in the molecule and their interactions. Studies on related compounds provide valuable insights into the mechanisms of reactions and the influence of structural features on chemical behavior (Kumarasinghe et al., 2009).

properties

IUPAC Name

3-(furan-2-yl)-3-[(3-methyl-1-propylpyrazole-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-3-6-18-9-11(10(2)17-18)15(21)16-12(8-14(19)20)13-5-4-7-22-13/h4-5,7,9,12H,3,6,8H2,1-2H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSNCURYMOGSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)NC(CC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid

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